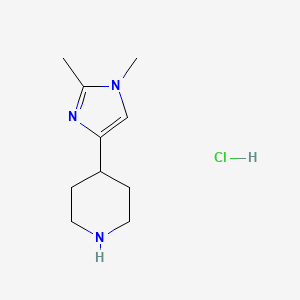
4-(1,2-Dimethyl-1H-imidazol-4-yl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2-Dimethyl-1H-imidazol-4-yl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₈ClN₃.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dimethyl-1H-imidazol-4-yl)piperidine hydrochloride typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be essential for industrial applications.
化学反応の分析
Types of Reactions
4-(1,2-Dimethyl-1H-imidazol-4-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
4-(1,2-Dimethyl-1H-imidazol-4-yl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 4-(1,2-Dimethyl-1H-imidazol-4-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar chemical properties.
Imidazole derivatives: These compounds share the imidazole ring structure and may have similar biological activities.
Uniqueness
4-(1,2-Dimethyl-1H-imidazol-4-yl)piperidine hydrochloride is unique due to its specific substitution pattern, combining both piperidine and imidazole rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications .
特性
分子式 |
C10H18ClN3 |
|---|---|
分子量 |
215.72 g/mol |
IUPAC名 |
4-(1,2-dimethylimidazol-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H17N3.ClH/c1-8-12-10(7-13(8)2)9-3-5-11-6-4-9;/h7,9,11H,3-6H2,1-2H3;1H |
InChIキー |
VXSMCWZKMCUEJR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CN1C)C2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


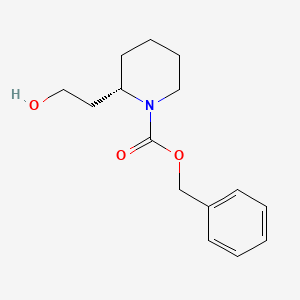
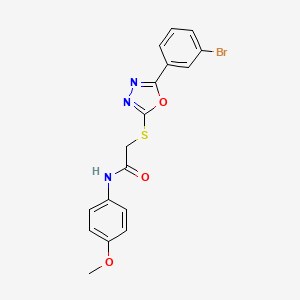
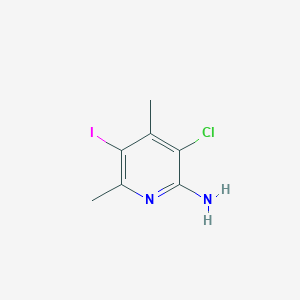
![5-Methoxy-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11774313.png)
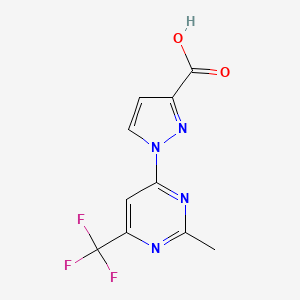
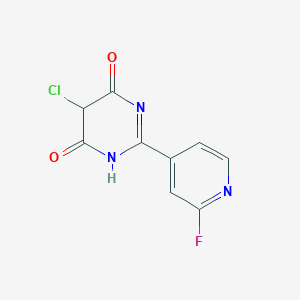
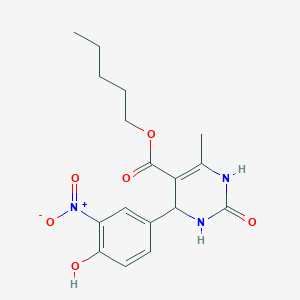
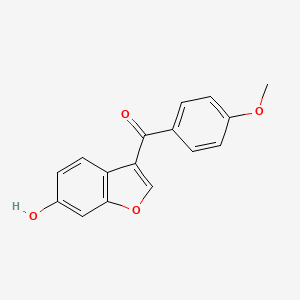
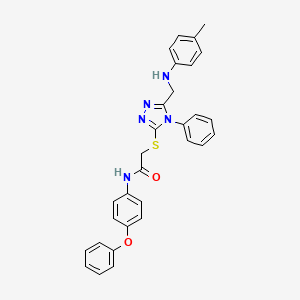
![7-Chloro-1-methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B11774350.png)
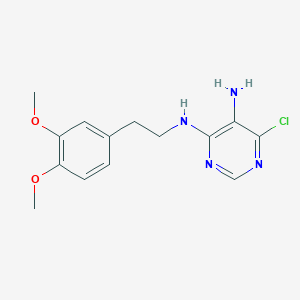

![6,7-Dimethyl-5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine](/img/structure/B11774371.png)

